molecular formula C24H36N8O7 B12758022 Pyroglutamyl-histidyl-prolyl-glycyl-lysine CAS No. 98616-54-7

Pyroglutamyl-histidyl-prolyl-glycyl-lysine

Cat. No.: B12758022
CAS No.: 98616-54-7
M. Wt: 548.6 g/mol
InChI Key: QTDGQKIQGPGWNF-LNJVUBSCSA-N
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Description

Pro-thyrotropin-releasing hormone, also known as pro-thyroliberin, is a tripeptide hormone primarily involved in regulating pituitary function. It plays a crucial role in maintaining thyroid hormone homeostasis by regulating the secretion of thyroid-stimulating hormone. Pro-thyrotropin-releasing hormone is also involved in various physiological functions, including energy homeostasis, thermogenesis, feeding behavior, and water intake .

Preparation Methods

Pro-thyrotropin-releasing hormone is synthesized as a precursor protein that undergoes extensive post-translational processing. The precursor protein contains multiple copies of the thyrotropin-releasing hormone sequence, which are flanked by pairs of basic residues. The processing involves cleavage at these basic residues to release the mature thyrotropin-releasing hormone peptide . Industrial production methods typically involve recombinant DNA technology to express the precursor protein in suitable host cells, followed by purification and processing to obtain the mature hormone .

Chemical Reactions Analysis

Pro-thyrotropin-releasing hormone undergoes various biochemical reactions, primarily involving its interaction with receptors and enzymes. It can be subject to enzymatic degradation by proteases, which cleave the peptide bonds within the hormone. Additionally, it can undergo modifications such as phosphorylation and glycosylation, which can affect its stability and activity . Common reagents used in these reactions include specific proteases and kinases, and the major products formed are the cleaved peptide fragments and modified hormone molecules .

Scientific Research Applications

Pro-thyrotropin-releasing hormone has significant applications in scientific research, particularly in the fields of endocrinology, neurobiology, and pharmacology. It is used to study the regulation of the hypothalamic-pituitary-thyroid axis and its role in various physiological processes. In medicine, pro-thyrotropin-releasing hormone and its analogs are investigated for their potential therapeutic effects in conditions such as depression, neurodegenerative diseases, and metabolic disorders . The hormone’s ability to modulate neurotransmitter release and neurotrophic factors makes it a valuable tool in neuroscience research .

Mechanism of Action

Pro-thyrotropin-releasing hormone exerts its effects by binding to specific receptors on the surface of target cells. These receptors are G protein-coupled receptors that activate intracellular signaling pathways upon hormone binding. The primary molecular targets of pro-thyrotropin-releasing hormone are the thyroid-stimulating hormone-secreting cells in the anterior pituitary gland. The hormone stimulates the synthesis and release of thyroid-stimulating hormone, which in turn regulates thyroid hormone production and release from the thyroid gland . Additionally, pro-thyrotropin-releasing hormone can modulate the release of other hormones and neurotransmitters, contributing to its diverse physiological effects .

Comparison with Similar Compounds

Pro-thyrotropin-releasing hormone is unique among hypothalamic releasing hormones due to its tripeptide structure and specific role in regulating thyroid function. Similar compounds include other hypothalamic releasing hormones such as gonadotropin-releasing hormone and corticotropin-releasing hormone. These hormones share the common feature of regulating pituitary hormone secretion but differ in their target hormones and physiological effects. For example, gonadotropin-releasing hormone regulates the release of luteinizing hormone and follicle-stimulating hormone, while corticotropin-releasing hormone regulates the release of adrenocorticotropic hormone .

Properties

CAS No.

98616-54-7

Molecular Formula

C24H36N8O7

Molecular Weight

548.6 g/mol

IUPAC Name

(2S,3S,5S)-2,5-diamino-2-(2-aminoacetyl)-3-[(2R)-4-amino-1-oxo-1-[(2S)-5-oxopyrrolidin-2-yl]butan-2-yl]-6-(1H-imidazol-5-yl)-4-oxo-3-[(2S)-pyrrolidine-2-carbonyl]hexanoic acid

InChI

InChI=1S/C24H36N8O7/c25-6-5-13(19(35)15-3-4-18(34)32-15)23(21(37)16-2-1-7-30-16,24(28,22(38)39)17(33)9-26)20(36)14(27)8-12-10-29-11-31-12/h10-11,13-16,30H,1-9,25-28H2,(H,29,31)(H,32,34)(H,38,39)/t13-,14-,15-,16-,23-,24-/m0/s1

InChI Key

QTDGQKIQGPGWNF-LNJVUBSCSA-N

Isomeric SMILES

C1C[C@H](NC1)C(=O)[C@]([C@@H](CCN)C(=O)[C@@H]2CCC(=O)N2)(C(=O)[C@H](CC3=CN=CN3)N)[C@](C(=O)CN)(C(=O)O)N

Canonical SMILES

C1CC(NC1)C(=O)C(C(CCN)C(=O)C2CCC(=O)N2)(C(=O)C(CC3=CN=CN3)N)C(C(=O)CN)(C(=O)O)N

Origin of Product

United States

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